molecular formula C21H18N4O7 B2625216 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 891119-30-5

2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2625216
CAS No.: 891119-30-5
M. Wt: 438.396
InChI Key: PJVKXDLPKJGRNW-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O7 and its molecular weight is 438.396. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the condensation of various functional groups. The presence of the 1,3-dioxoisoindoline and 1,3,4-oxadiazole moieties contributes significantly to its biological properties.

Key Structural Features:

  • Dioxoisoindoline Core: Known for its role in various biological activities including anti-cancer properties.
  • Oxadiazole Ring: Often associated with antimicrobial and anti-inflammatory activities.
  • Trimethoxyphenyl Substituent: Enhances lipophilicity and bioavailability.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives containing the dioxoisoindoline core can inhibit the proliferation of various cancer cell lines such as HeLa (cervical cancer), L1210 (leukemia), and FM3A (mammary carcinoma) with IC50 values in the nanomolar range .

Antimicrobial Activity

The oxadiazole moiety has been linked to antimicrobial effects. Compounds with this structure have demonstrated:

  • Broad-spectrum antifungal activity , particularly against pathogens like Sclerotinia sclerotiorum and Alternaria solani, with some derivatives showing superior efficacy compared to standard antifungal agents like quinoxyfen .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the substituents on the benzene ring significantly affect the biological activity:

  • Electron-withdrawing groups enhance inhibitory activity against fungi.
  • The presence of methoxy groups increases lipophilicity and may improve cellular uptake .

Case Study 1: Anticancer Activity

In a study published in Molecules, a series of compounds similar to our target compound were tested against various cancer cell lines. The results indicated that compounds with a similar dioxoisoindoline structure exhibited IC50 values ranging from 0.5 to 10 µM against HeLa cells. The study concluded that the introduction of electron-donating groups improved anticancer efficacy .

Case Study 2: Antifungal Efficacy

Another research article detailed the antifungal activity of oxadiazole derivatives against Sclerotinia sclerotiorum. The compound demonstrated an EC50 of 6.67 mg/L, which is significantly lower than traditional antifungal treatments . This suggests a promising application in agricultural settings.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O7/c1-29-14-8-11(9-15(30-2)17(14)31-3)18-23-24-21(32-18)22-16(26)10-25-19(27)12-6-4-5-7-13(12)20(25)28/h4-9H,10H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVKXDLPKJGRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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